2'-O-スクシニル-cAMP

概要

説明

Synthesis Analysis

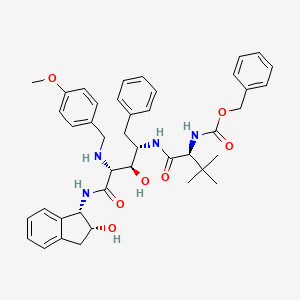

The synthesis of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) derivatives, such as 2'-O-succinyl cAMP, involves specific chemical modifications to introduce the succinate group at the 2' position of the ribose moiety. Cailla and Delaage (1972) presented a method for succinylating adenosine 3′,5′-cyclic monophosphate, yielding derivatives including 2′-O-succinyl, 6-N-succinyl, and combined 6-N,2′-O-succinyl forms, purified through chromatography for further applications (Cailla & Delaage, 1972).

Molecular Structure Analysis

The crystal and molecular structure of adenosine 3',5'-cyclic phosphate, a core component of the derivative's structure, was elucidated through single-crystal x-ray diffraction, revealing details about the conformation of the glycosidic bond and the furanose ring's puckering. Such structural insights provide a foundation for understanding the modified compound's behavior (Watenpaugh et al., 1968).

Chemical Reactions and Properties

The chemical reactivity of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) involves interactions with various enzymes and biochemical pathways. For instance, the compound's ability to engage with cyclic AMP-dependent protein kinase or its susceptibility to hydrolysis by specific phosphodiesterases can be significantly influenced by the introduction of the succinate group (Hong et al., 1975).

Physical Properties Analysis

The physical properties, such as solubility, crystallinity, and stability, of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate), can be deduced from its molecular structure and modifications. These properties are crucial for its handling and application in various experimental settings. The crystal structure analysis provides insights into the compound's solid-state characteristics and potential interactions in biological systems (Padmaja et al., 1991).

Chemical Properties Analysis

The chemical properties of adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) reflect its role and functionality in biochemical processes. Modifications like the succinate addition impact its interaction with cellular enzymes and receptors, altering its biochemical role compared to the unmodified cAMP. The enzymatic activity towards this compound, including its recognition and catalysis by specific enzymes, underscores its biochemical significance and potential therapeutic applications (Drummond & Powell, 1970).

科学的研究の応用

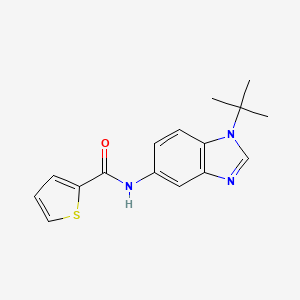

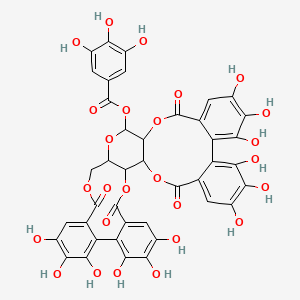

免疫学

2'-O-スクシニル-cAMPは、抗cAMP抗血清および抗体の開発に使用されてきました。 これらの抗体は、cAMPが免疫細胞における重要な二次メッセンジャーであるため、免疫応答におけるcAMPの役割を研究するために不可欠です {svg_1}。この化合物が特定の免疫応答を生成する能力は、自己免疫疾患およびワクチンの開発に関する研究にとって価値があります。

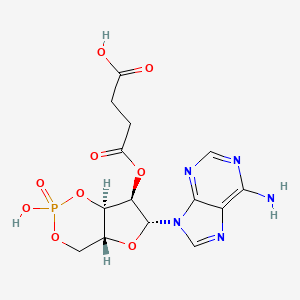

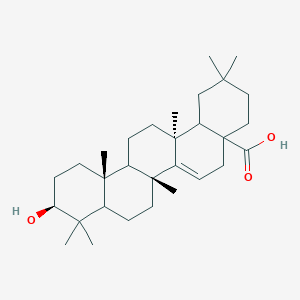

生化学

生化学では、this compoundはcAMPシグナル伝達経路の研究に使用されます。 これは、cAMPが酵素調節や代謝経路を含むさまざまな生化学的プロセスにどのように影響するかを理解するためのツールとして役立ちます {svg_2}。この研究は、特定のがんや心臓病など、cAMPレベルの調節不全を伴う疾患を理解するための重要な意味を持っています。

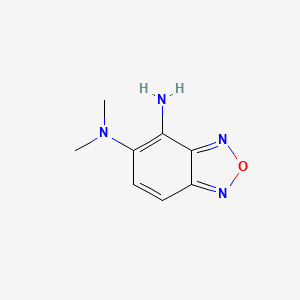

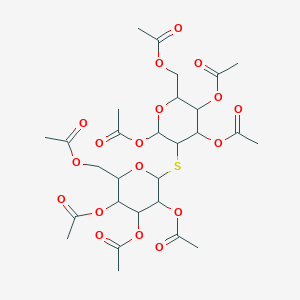

分子生物学

分子生物学者は、this compoundを使用して遺伝子発現調節を調べます。 cAMPは遺伝子転写の重要な調節因子であり、この化合物を用いることで、研究者はcAMPがゲノムに影響を与える経路を解明することができます {svg_3}.

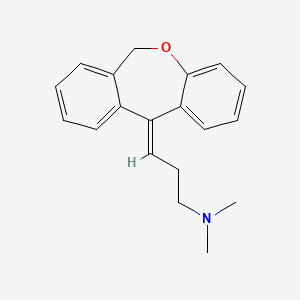

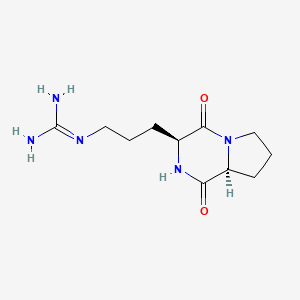

薬理学

薬理学的研究では、this compoundはcAMP媒介経路との薬物相互作用を研究する上で不可欠です。 これは、これらの経路を標的とする薬物の開発に役立ち、慢性閉塞性肺疾患(COPD)やその他の炎症性疾患などの状態に対する潜在的な治療法を提供します {svg_4}.

神経科学

神経科学者は、this compoundを使用してニューロンシグナル伝達を調べます。 cAMPはニューロン機能と可塑性に重要な役割を果たしており、この化合物は、cAMP関連のシグナル伝達経路が学習、記憶、および神経変性疾患にどのように影響するかを理解するのに役立ちます {svg_5}.

臨床研究

臨床研究では、this compoundは、さまざまな生物学的サンプル中のcAMPレベルを測定するための酵素免疫測定法におけるトレーサーとして使用されます。 これは、cAMP濃度の変化によって現れる疾患の診断に不可欠です {svg_6}.

がん治療

This compoundは、ナノキャリアがん治療法での潜在的な使用について研究されています。 cAMPアナログとして、腫瘍に直接薬物を送達するナノキャリアに結合させることができ、副作用を最小限に抑え、治療効果を向上させます {svg_7}.

代謝研究

この化合物は、細胞代謝の研究、特にcAMPが炎症中の代謝経路にどのように影響するかを理解する上で重要であり、これは多くの慢性疾患における重要な要因です {svg_8}.

作用機序

Target of Action

The primary target of 2’-O-Succinyl-cAMP is the adenylyl cyclase enzyme . This enzyme plays a crucial role in the production of intracellular second messengers, particularly cyclic adenosine monophosphate (cAMP) .

Mode of Action

2’-O-Succinyl-cAMP interacts with its target, the adenylyl cyclase enzyme, by acting as an agonist . This interaction leads to the production of cAMP, which serves as a second messenger within the cell . The compound’s interaction with its target results in changes in the production of intracellular second messengers .

Biochemical Pathways

The primary biochemical pathway affected by 2’-O-Succinyl-cAMP is the cAMP pathway . This pathway is initiated by the activation of adenylyl cyclase, leading to the production of cAMP . The increase in cAMP activates cAMP-dependent protein kinase A, which phosphorylates specific substrates resulting in a variety of cell type-dependent effects .

Pharmacokinetics

It is known that the compound is used in enzyme immunoassays, where it is linked to horseradish peroxidase . This suggests that the compound may have properties that allow it to be easily detected and measured, which could impact its bioavailability.

Result of Action

The action of 2’-O-Succinyl-cAMP results in a variety of molecular and cellular effects. The production of cAMP leads to the activation of protein kinase A, which can have various effects depending on the cell type . For example, in some cells, increasing cAMP promotes relaxation . Succinylation of proteins contributes to many cellular processes such as proliferation, growth, differentiation, metabolism and even tumorigenesis .

Action Environment

The action of 2’-O-Succinyl-cAMP can be influenced by various environmental factors. For example, the presence of calcium ions (Ca2+) has been reported to be necessary for antigen binding by polyclonal antibodies raised against cyclic AMP (cAMP) by the immunization of animals with a 2’-O-succinyl cAMP/bovine albumin conjugate . This suggests that the action, efficacy, and stability of 2’-O-Succinyl-cAMP could be influenced by the presence of certain ions in the environment .

Safety and Hazards

特性

IUPAC Name |

4-[[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N5O9P/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(27-8(22)2-1-7(20)21)10-6(26-14)3-25-29(23,24)28-10/h4-6,10-11,14H,1-3H2,(H,20,21)(H,23,24)(H2,15,16,17)/t6-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPSLGPIZRJDAN-UISLRAPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OC(=O)CCC(=O)O)OP(=O)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N5O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958128 | |

| Record name | 4-{[6-(6-Amino-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

36940-87-1 | |

| Record name | Adenosine, cyclic 3′,5′-(hydrogen phosphate) 2′-(hydrogen butanedioate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36940-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinyladenosine 3',5'-cyclic monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036940871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[6-(6-Amino-9H-purin-9-yl)-2-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl]oxy}-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adenosine cyclic 3',5'-(hydrogen phosphate) 2'-(hydrogen succinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2'-O-Succinyl-cAMP facilitate the measurement of cAMP in biological samples?

A1: 2'-O-Succinyl-cAMP is a key component in enzyme immunoassays designed to quantify cAMP levels. The molecule acts as a tracer, meaning it's chemically modified to enable detection. In this case, 2'-O-Succinyl-cAMP is covalently linked to the enzyme acetylcholinesterase. This conjugate competes with free cAMP in the sample for binding to anti-cAMP antibodies immobilized on a surface []. The amount of enzyme-linked 2'-O-Succinyl-cAMP bound to the antibodies is inversely proportional to the concentration of free cAMP in the sample. By measuring the enzymatic activity of the bound conjugate, researchers can indirectly determine the original cAMP concentration in the sample.

Q2: Why is calcium important when using antibodies raised against 2'-O-Succinyl-cAMP conjugates?

A2: Research suggests that some polyclonal antibodies raised against 2'-O-Succinyl-cAMP coupled to carrier proteins, like bovine albumin, exhibit calcium-dependent antigen binding []. This means the presence of calcium ions (Ca²⁺) is crucial for the antibody to effectively recognize and bind to the 2'-O-Succinyl-cAMP conjugate. The exact mechanism is not fully understood, but it's proposed that calcium ions might interact with both the antibody and the 2'-O-Succinyl-cAMP, forming a stable complex that facilitates binding. This calcium dependence highlights the importance of carefully controlling calcium concentrations in assay conditions when using such antibodies for accurate and reliable cAMP measurements.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanesulfonic acid,3,2-oxaphosphorin-4-yl]thio]-, P-oxide, compd. with cyclohexamine (1:1)](/img/structure/B1200153.png)

![2-[5-[(4-Bromophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1200155.png)

![[(2R)-3-[[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1200165.png)

![methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1200170.png)

![3-amino-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1200173.png)